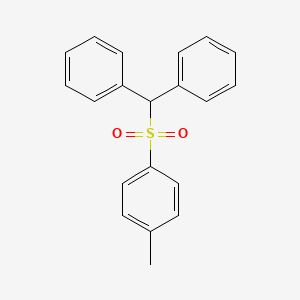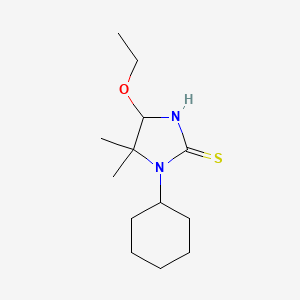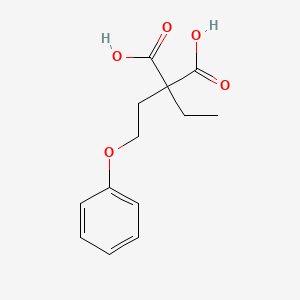
Ethyl(2-phenoxyethyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of propanedioic acid, featuring an ethyl group and a phenoxyethyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-phenoxyethyl)propanedioic acid typically involves the esterification of propanedioic acid derivatives with 2-phenoxyethanol. One common method is the reaction of diethyl malonate with 2-phenoxyethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as heteropoly acids on clay supports can be employed to improve reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-phenoxyethyl)propanedioic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids and alcohols under acidic or basic conditions.
Substitution: Reactions where the phenoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires either strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Utilizes nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Produces propanedioic acid and 2-phenoxyethanol.
Substitution: Yields substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl(2-phenoxyethyl)propanedioic acid involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid with similar reactivity.
Diethyl Malonate: An ester of malonic acid used in similar synthetic applications.
Phenoxyacetic Acid: Contains a phenoxy group and is used in herbicides and pharmaceuticals
Uniqueness
Ethyl(2-phenoxyethyl)propanedioic acid is unique due to the combination of the phenoxyethyl group and the propanedioic acid backbone
Propiedades
Número CAS |
5449-64-9 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2-ethyl-2-(2-phenoxyethyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c1-2-13(11(14)15,12(16)17)8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
VINVCCQZJDSBAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCOC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



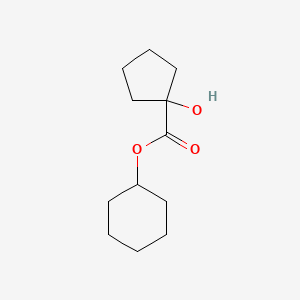


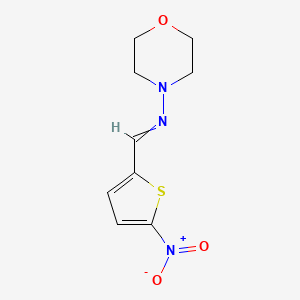

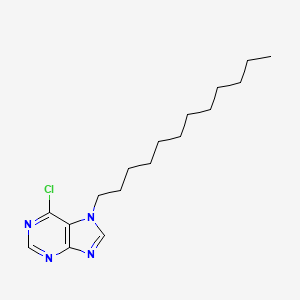
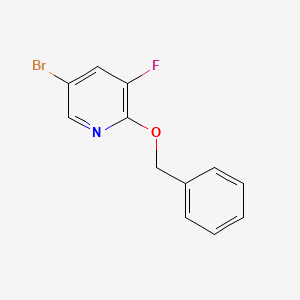

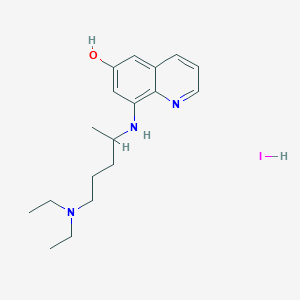
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
